molecular formula C6H6BrNS B13451722 3-Bromo-6-methylpyridine-2-thiol

3-Bromo-6-methylpyridine-2-thiol

Cat. No.: B13451722
M. Wt: 204.09 g/mol
InChI Key: AWIZAXPRXPPNJD-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyridine-2-thiol is an organic compound with the molecular formula C6H6BrNS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and thiol groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methylpyridine-2-thiol typically involves the bromination of 6-methylpyridine followed by thiolation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methylpyridine-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-methylpyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the thiol group.

    3-Bromo-6-chloro-2-methylpyridine: Contains an additional chlorine atom.

    6-Methylpyridine-2-thiol: Lacks the bromine atom.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

3-bromo-6-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C6H6BrNS/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)

InChI Key

AWIZAXPRXPPNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=S)N1)Br

Origin of Product

United States

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